molecular formula C16H24N4S2 B5706941 N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide

N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide

Cat. No. B5706941
M. Wt: 336.5 g/mol
InChI Key: BEXURYLWWMYMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide, also known as DCTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCTD belongs to the class of thiosemicarbazones, which are known for their diverse biological activities such as antiviral, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide can prevent cancer cell proliferation and viral replication. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to reduce viral load and prevent the development of drug-resistant strains. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its low toxicity profile, which makes it a promising candidate for drug development. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown broad-spectrum activity against various diseases, which makes it a versatile compound for scientific research. However, one of the limitations of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide research. One area of interest is the development of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction between cyclohexyl isothiocyanate and 2,3-dimethylphenyl hydrazine in the presence of a base. The resulting product is then treated with thiosemicarbazide to obtain N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown promising results as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the replication of HIV and hepatitis B virus. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been studied for its neuroprotective effects.

properties

IUPAC Name

1-cyclohexyl-3-[(2,3-dimethylphenyl)carbamothioylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S2/c1-11-7-6-10-14(12(11)2)18-16(22)20-19-15(21)17-13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXURYLWWMYMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=S)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide

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